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Compound of Interest

Compound Name:
(6-Bromo-1H-indazol-3-

yl)methanol

Cat. No.: B1604324 Get Quote

An In-depth Technical Guide to (6-Bromo-1H-indazol-3-yl)methanol (CAS 885518-29-6): A

Cornerstone Intermediate in Modern Drug Discovery

Introduction
(6-Bromo-1H-indazol-3-yl)methanol, identified by the CAS number 885518-29-6, is a pivotal

heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical

development.[1][2] Its structural framework is centered around the indazole core, a bicyclic

aromatic system that is considered a "privileged structure" due to its recurring presence in a

multitude of biologically active compounds.[3][4][5] The indazole moiety's unique ability to form

strong hydrogen bonds as both a donor and acceptor allows it to interact effectively within the

hydrophobic pockets of proteins, making it an ideal scaffold for designing targeted therapeutics.

[6]

This guide offers a comprehensive technical overview for researchers, scientists, and drug

development professionals. It delves into the synthesis, chemical properties, and critical

applications of (6-Bromo-1H-indazol-3-yl)methanol, with a particular focus on its role as a

precursor to potent kinase inhibitors and other novel therapeutic agents. The strategic

placement of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position

provides two distinct reactive handles, enabling extensive chemical modifications and the

generation of diverse compound libraries for drug discovery programs.[7][8]
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Physicochemical and Safety Profile
A clear understanding of the compound's properties and handling requirements is fundamental

for its effective and safe utilization in a laboratory setting.

Chemical Properties
Property Value Reference(s)

CAS Number 885518-29-6 [9]

Molecular Formula C₈H₇BrN₂O [2][9]

Molecular Weight 227.06 g/mol [2][9]

Appearance Solid (form may vary) N/A

Storage
Sealed in a dry environment at

2-8°C
[9]

Safety and Handling
(6-Bromo-1H-indazol-3-yl)methanol is classified as hazardous. Adherence to safety protocols

is mandatory.
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Hazard Information
Precautionary Measures
and PPE

Reference(s)

Signal Word: Warning

Prevention: Avoid breathing

dust. Wash hands and skin

thoroughly after handling. Use

only in a well-ventilated area.

Wear protective gloves,

clothing, and eye/face

protection.

[9][10]

Hazard Statements: H302

(Harmful if swallowed), H315

(Causes skin irritation), H319

(Causes serious eye irritation),

H332 (Harmful if inhaled),

H335 (May cause respiratory

irritation).

Response:If Inhaled: Remove

person to fresh air. If on Skin:

Wash with plenty of soap and

water. If in Eyes: Rinse

cautiously with water for

several minutes. Remove

contact lenses if present and

easy to do. Continue rinsing.

[9][10]

Personal Protective Equipment

(PPE)

Safety glasses with side-

shields (or goggles), protective

gloves (e.g., nitrile rubber), lab

coat. Use a NIOSH/MSHA

approved respirator if dust

formation is likely.

[10][11]

Storage:

Keep container tightly closed

in a dry, cool, and well-

ventilated place.

[10]

Synthesis and Reaction Mechanisms
The synthesis of (6-Bromo-1H-indazol-3-yl)methanol is typically achieved via a two-step

process starting from 6-bromo-indole. This pathway involves the formation of a key

carbaldehyde intermediate, which is subsequently reduced to the target alcohol.
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Step 1: Nitrosative Cyclization to form 6-Bromo-1H-indazole-3-carbaldehyde. This reaction

transforms the indole scaffold into an indazole-3-carbaldehyde. The process begins with the

nitrosation of the C3 position of 6-bromo-indole, leading to an oxime intermediate. This is

followed by a water-mediated ring-opening and subsequent ring-closure to yield the indazole

structure.[12] This method is an effective alternative to direct formylation, which is generally

ineffective on the indazole ring.[6][12]

Step 2: Reduction of the Aldehyde. The resulting 6-Bromo-1H-indazole-3-carbaldehyde is

then reduced to (6-Bromo-1H-indazol-3-yl)methanol. This is a standard carbonyl reduction,

commonly accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an

alcoholic solvent.

Step 1: Synthesis of Intermediate Step 2: Reduction

6-Bromo-indole 6-Bromo-1H-indazole-3-carbaldehyde

 NaNO₂, HCl, DMF
(Nitrosation & Cyclization) (6-Bromo-1H-indazol-3-yl)methanol

 NaBH₄, Methanol
(Reduction)

Click to download full resolution via product page

Caption: Synthetic pathway for (6-Bromo-1H-indazol-3-yl)methanol.

Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds

and represent a viable synthetic route.[12]

Protocol 1: Synthesis of 6-Bromo-1H-indazole-3-
carbaldehyde (CAS 885271-72-7)
This procedure is based on the general method for nitrosation of indoles.[12]

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve

sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide

(DMF) at 0°C under an inert atmosphere (e.g., argon).
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Acidification: Slowly add 2 N aqueous hydrochloric acid (HCl, ~7 equivalents) to the solution

while maintaining the temperature at 0°C. Stir for 10 minutes.

Substrate Addition: Prepare a solution of 6-bromo-indole (1 equivalent) in DMF. Add this

solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump,

keeping the temperature at 0°C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 2 hours. Then, heat the mixture to 50°C and stir for an additional 3 hours. Monitor

reaction progress using Thin Layer Chromatography (TLC).

Work-up and Isolation: Cool the mixture to room temperature and extract the product with

ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent:

petroleum ether/ethyl acetate, e.g., 8:2 v/v) to yield pure 6-Bromo-1H-indazole-3-

carbaldehyde.[12]

Protocol 2: Reduction to (6-Bromo-1H-indazol-3-
yl)methanol
This is a standard procedure for the reduction of an aromatic aldehyde.

Dissolution: Suspend 6-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) in methanol in a

round-bottom flask at 0°C (ice bath).

Reduction: Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the

suspension, ensuring the temperature remains below 5°C.

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the

starting material.

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to

decompose excess NaBH₄.
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Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol.

Add water to the residue and extract the product with ethyl acetate (3x).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo to yield (6-Bromo-1H-indazol-3-yl)methanol. Further purification

can be performed by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors
The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors

used in oncology.[3][13] Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®)

feature this core structure, highlighting its proven therapeutic value.[3][5][6] (6-Bromo-1H-
indazol-3-yl)methanol is a strategic starting point for creating novel kinase inhibitors for

several reasons:

Versatile Scaffolding: The indazole core acts as a bioisostere of purines, allowing it to fit into

the ATP-binding pockets of various kinases.[6]

Vector for Derivatization: The hydroxymethyl group at the C3 position can be easily modified

through etherification, esterification, or conversion to an amine, allowing for the exploration

of structure-activity relationships (SAR).[12][14]

Site for Cross-Coupling: The bromine atom at the C6 position is a prime site for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the

introduction of diverse aryl and heteroaryl groups. SAR studies have shown that substituents

at the C6 position can be crucial for target affinity and selectivity.[8]

This dual functionality allows for the systematic optimization of lead compounds to enhance

potency, selectivity, and pharmacokinetic properties against therapeutic targets like Fibroblast

Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and

Anaplastic Lymphoma Kinase (ALK).[8]
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Chemical Derivatization

(6-Bromo-1H-indazol-3-yl)methanol
(CAS 885518-29-6)
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(e.g., Etherification, Amination)

Modification at C6
(e.g., Suzuki Coupling)

Diverse Library of
Indazole Derivatives

High-Throughput Screening
(e.g., Kinase Assays)

Targeted Cancer Therapy
(e.g., Kinase Inhibition)

Click to download full resolution via product page

Caption: Role of the title compound in the drug discovery pipeline.

Conclusion
(6-Bromo-1H-indazol-3-yl)methanol is more than just a chemical intermediate; it is a strategic

tool for innovation in pharmaceutical research. Its well-defined physicochemical properties,

established synthetic pathways, and, most importantly, its versatile molecular architecture

make it an invaluable asset for medicinal chemists. The dual functionality of the C3-methanol

and C6-bromo substituents provides a robust platform for generating novel molecules with

tailored biological activities. As the demand for targeted therapies continues to grow, the
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importance of foundational building blocks like (6-Bromo-1H-indazol-3-yl)methanol in the

development of next-generation medicines is set to increase significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1604324#6-bromo-1h-indazol-3-yl-methanol-cas-
number-885518-29-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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